Cas no 866136-69-8 (4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile)

4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile
-
- インチ: 1S/C20H24N4O2S/c1-16-13-17(2)22-20(19(16)14-21)23-9-6-10-24(12-11-23)27(25,26)15-18-7-4-3-5-8-18/h3-5,7-8,13H,6,9-12,15H2,1-2H3
- InChIKey: TZALWFXUCBVKSU-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCCN(S(CC3=CC=CC=C3)(=O)=O)CC2)=NC(C)=CC(C)=C1C#N
4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659615-1mg |
2-(4-(Benzylsulfonyl)-1,4-diazepan-1-yl)-4,6-dimethylnicotinonitrile |
866136-69-8 | 98% | 1mg |
¥499.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659615-2mg |
2-(4-(Benzylsulfonyl)-1,4-diazepan-1-yl)-4,6-dimethylnicotinonitrile |
866136-69-8 | 98% | 2mg |
¥619.00 | 2024-04-27 | |
Ambeed | A936828-1g |
4,6-Dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile |
866136-69-8 | 90% | 1g |
$350.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00877311-1g |
4,6-Dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile |
866136-69-8 | 90% | 1g |
¥2401.0 | 2024-04-18 |
4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrileに関する追加情報
4,6-Dimethyl-2-(4-Phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile (CAS No. 866136-69-8): A Comprehensive Overview
4,6-Dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile (CAS No. 866136-69-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a member of the pyridine family and features a unique structural arrangement that includes a diazepane ring and a phenylmethanesulfonyl group. These structural elements contribute to its potential therapeutic applications and biological activities.
The pyridine core of this compound is a six-membered heterocyclic aromatic ring containing one nitrogen atom. Pyridine derivatives are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The presence of the diazepane ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms, adds to the compound's complexity and potential for modulating various biological targets. The phenylmethanesulfonyl group further enhances the compound's pharmacological profile by introducing additional functional groups that can interact with specific receptors or enzymes.
Recent research has focused on the potential therapeutic applications of 4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile. Studies have shown that this compound exhibits significant activity against various cancer cell lines, particularly in inhibiting the proliferation of breast cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways involved in cell cycle regulation and apoptosis. Specifically, the compound has been shown to inhibit the activity of kinases such as AKT and ERK, which are key players in cancer cell survival and proliferation.
In addition to its antitumor properties, 4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile may have therapeutic potential in treating inflammatory disorders.
The pharmacokinetic properties of 4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile have also been studied to evaluate its suitability for clinical development. Research has shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for further development as an oral medication. Additionally, the compound has demonstrated low toxicity in preclinical studies, which is an important consideration for drug development.
One of the key challenges in developing 4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile as a therapeutic agent is optimizing its chemical structure to enhance its efficacy and reduce potential side effects. Structure-based drug design approaches have been employed to identify structural modifications that can improve the compound's binding affinity to target proteins while maintaining its favorable pharmacokinetic properties. These efforts have led to the identification of several promising analogs with enhanced biological activity.
Recent advancements in computational chemistry and molecular modeling have also contributed to the understanding of 4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-y l)pyridine - 3 - carbonitrile's mechanism of action. Molecular dynamics simulations have provided insights into how the compound interacts with specific protein targets at the atomic level. These simulations have helped researchers identify key residues involved in ligand-receptor interactions and guide the design of more potent and selective analogs.
Clinical trials are currently underway to evaluate the safety and efficacy of 4 , 6 - dimethyl - 2 - ( 4 - phen ylmethanes ulfony l - 1 , 4 - diazep an - 1 - y l ) pyri dine - 3 - carbonitr ile in human subjects . Early results from phase I trials have shown promising outcomes , with no significant adverse effects reported . These findings have paved the way for more advanced clinical trials to further assess the therapeutic potential of this compound .
In conclusion , 4 , 6 - dimethyl - 2 - ( 4 - phen ylmethanes ulfony l - 1 , 4 - diazep an - 1 - y l ) pyri dine - 3 - carbonitr ile ( CAS No . 866136 - 69 - 8 ) represents a promising candidate for therapeutic applications in oncology and inflammatory diseases . Its unique chemical structure , coupled with its favorable pharmacokinetic properties , makes it an attractive target for further research and development . As ongoing studies continue to uncover new insights into its mechanism of action and potential therapeutic benefits , this compound holds great promise for improving patient outcomes in various medical conditions .
866136-69-8 (4,6-dimethyl-2-(4-phenylmethanesulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile) 関連製品
- 2640957-57-7(4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)
- 2227366-51-8(Dalbavancin hydrochloride)
- 1607590-84-0(tert-Butyl N-(3-formylcyclohexyl)carbamate)
- 1807152-20-0(5-Chloromethyl-4-hydroxy-2-phenylpyridine)
- 90002-50-9(2-((2-Amino-4-bromophenyl)amino)ethanol)
- 2092417-26-8(1,1,3-trioxo-2,3-dihydro-1lambda6,2-thiazole-5-carboxylic acid)
- 862705-62-2(4-(3-methoxyphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine)
- 2098079-54-8(2-Azido-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one)
- 861212-48-8((E)-N-{[1-methyl-2-(4-methylpiperazin-1-yl)-1H-indol-3-yl]methylidene}hydroxylamine)
- 1417518-37-6(3-Bromo-2-isopropylpyridine)
